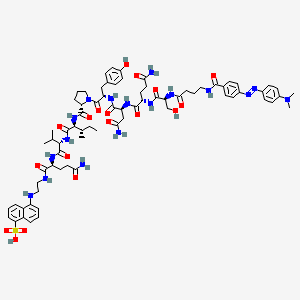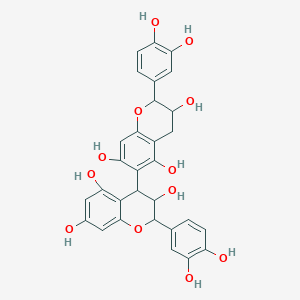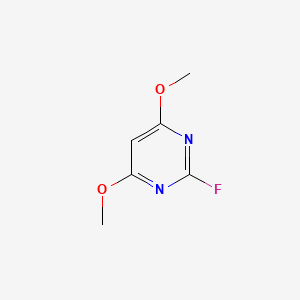
(S)-tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-3-ylcarbamate
Vue d'ensemble
Description
(S)-tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-3-ylcarbamate is a compound that belongs to the class of pyrrolidine-based compounds. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Process Development and Scale-Up : A practical and scalable synthesis of a related compound, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was developed using a one-pot, two-step telescoped sequence, highlighting its utility in pharmaceutical manufacturing (Li et al., 2012).
Control of Lithiation Site : Research on the lithiation of related compounds shows site-specific reactions, which are important for the synthesis of various substituted derivatives (Smith et al., 2013).
Characterization of Structure : The compound exhibits interesting structural properties like intramolecular hydrogen bonds, which are significant for understanding its reactivity and interaction with other molecules (Weber et al., 1995).
Applications in Organic Chemistry
Synthesis of N-Substituted Pyrrolidin-3-ylmethanamine : An efficient process for the synthesis of important drug intermediates was designed, demonstrating the compound's role in the development of new pharmaceutical agents (Geng Min, 2010).
Photoredox-Catalyzed Reactions : The compound was used in photoredox-catalyzed amination reactions, showcasing its utility in facilitating complex chemical transformations under mild conditions (Wang et al., 2022).
Enantioselective Synthesis : Its use in the enantioselective synthesis of complex molecules, such as (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, highlights its potential in creating chirally pure pharmaceutical compounds (Chung et al., 2005).
Crystallography and Molecular Interactions
Crystal Structure Analysis : The structure of related compounds was characterized using techniques like X-ray diffraction, providing insights into their molecular conformations (Naveen et al., 2007).
Hydrogen Bonding Studies : Investigations into the hydrogen bonding properties of similar compounds can provide crucial information for designing molecules with desired physical and chemical properties (Baillargeon et al., 2014).
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-1-(oxan-4-ylmethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-13-4-7-17(11-13)10-12-5-8-19-9-6-12/h12-13H,4-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTFNJAAWPWZKN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113388 | |
| Record name | Carbamic acid, N-[(3S)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286209-07-1 | |
| Record name | Carbamic acid, N-[(3S)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



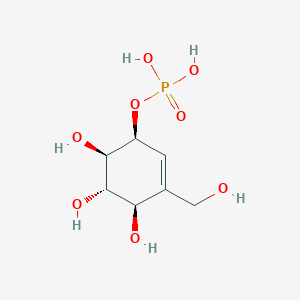

![2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3027290.png)
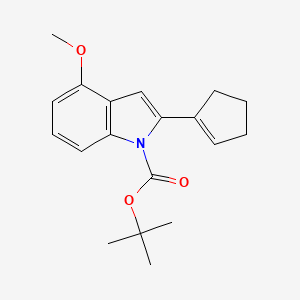


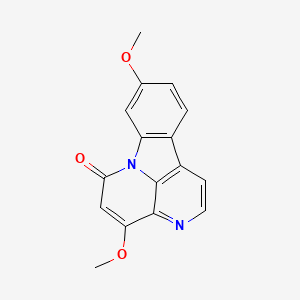
![2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027297.png)
